1-(2-Cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Description
1-(2-Cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a triazolopyrimidine derivative characterized by a cyclobutyl substituent at position 2 and a methyl group at position 7 of the fused heterocyclic core. Its molecular formula is C₁₂H₁₄N₄O, with a molecular weight of 230.27 g/mol, and it is registered under CAS number 1379811-69-4 . The ethanone (acetyl) group at position 6 is a common feature in this class of compounds, often contributing to electronic and steric properties critical for biological activity or material applications.
Properties
IUPAC Name |
1-(2-cyclobutyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-10(8(2)17)6-13-12-14-11(15-16(7)12)9-4-3-5-9/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAVCTYTXXKBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3CCC3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a synthetic compound with notable biological activity. Its chemical structure includes a triazolo-pyrimidine core, which is known for various pharmacological properties. This article provides an in-depth examination of its biological activities, synthesis, and potential applications based on current research findings.
- Molecular Formula: C₁₂H₁₄N₄O
- Molecular Weight: 230.27 g/mol
- CAS Number: 1379811-69-4
- MDL Number: MFCD22374992
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. The triazolo-pyrimidine moiety contributes to this activity by interacting with microbial enzymes or disrupting cell membranes.
Anticancer Properties
Preliminary research suggests that this compound may inhibit the proliferation of cancer cells. The presence of the cyclobutyl group enhances its binding affinity to specific targets involved in cancer cell growth and survival.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Lacks cyclobutyl group | Antimicrobial activity |
| Ethyl 6-(cyclopropyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Cyclopropyl instead of cyclobutyl | Anticancer properties |
| 2-Cyclohexyl-[1,2,4]triazolo[1,5-a]pyrimidine | Cyclohexyl group | Anti-inflammatory effects |
This table highlights how variations in structure can influence the biological activities of similar compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : The compound was synthesized through multi-step organic reactions involving cyclization and functionalization techniques. Characterization was performed using NMR spectroscopy and mass spectrometry to confirm its structure.
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of various bacterial strains and cancer cell lines. The mechanism of action appears to involve interference with DNA replication and repair processes.
- In Vivo Studies : Preliminary animal studies indicated potential efficacy in reducing tumor size and inflammatory markers. Further research is required to establish dosage and long-term effects.
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 of the triazolopyrimidine scaffold significantly influences physicochemical and pharmacological properties.
Key Observations :
- Cyclobutyl vs. Aromatic Groups : The cyclobutyl group in the target compound introduces steric bulk and restricted conformational flexibility compared to planar aromatic substituents (e.g., phenyl or pyridinyl). This may enhance binding selectivity in hydrophobic pockets .
- Pharmacological Relevance : UCB-FcRn-84 (CAS 691368-95-3), with a 3-fluorophenyl group, demonstrates chiral discrimination in binding to the neonatal Fc receptor (FcRn), highlighting substituent-dependent bioactivity .
Modifications at Positions 5, 6, and 7
- Position 6 (Ethanone Group): The acetyl group is conserved across most analogs, suggesting its role as a hydrogen-bond acceptor or metabolic stability enhancer.
- Position 7 Methyl Group : Present in the target compound and analogs (e.g., CAS 878994-16-2), this group may shield reactive sites or modulate lipophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
